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Cat. No.: B013629 Get Quote

An In-depth Technical Guide on the Structure of Lewis X Trisaccharide

Introduction
The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1)

or CD15, is a fundamental carbohydrate epitope with profound implications in cell biology and

medicine. As a histo-blood group antigen, its structure is a determinant in cell-cell recognition,

immune responses, and developmental processes.[1][2] LeX and its sialylated derivative, Sialyl

Lewis X (sLeX), are critical ligands for the selectin family of adhesion molecules, mediating the

initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.[3][4]

Furthermore, the aberrant expression of LeX is a hallmark of various malignancies and is

strongly correlated with tumor metastasis, making it a significant biomarker and a target for

therapeutic intervention.[4][5][6] This guide provides a detailed examination of the molecular

structure of the Lewis X trisaccharide, the experimental methodologies used for its

characterization, and its biological functions.

Core Structure and Nomenclature
The Lewis X antigen is a trisaccharide composed of three distinct monosaccharide units: β-D-

galactose (Gal), α-L-fucose (Fuc), and N-acetyl-β-D-glucosamine (GlcNAc).[7] The core of the

structure is a lactose-type backbone where galactose is linked to N-acetylglucosamine. The

defining feature of the Lewis X epitope is the fucosylation of the GlcNAc residue.

The precise arrangement is defined by two specific glycosidic bonds:
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A β(1→4) glycosidic linkage connects the anomeric carbon (C1) of β-D-galactose to the

hydroxyl group at the C4 position of N-acetyl-β-D-glucosamine.[8]

An α(1→3) glycosidic linkage connects the anomeric carbon (C1) of α-L-fucose to the

hydroxyl group at the C3 position of the same N-acetyl-β-D-glucosamine residue.[7][9]

This branched structure is systematically named 2-Acetamido-2-deoxy-3-O-(α-L-

fucopyranosyl)-4-O-(β-D-galactopyranosyl)-D-glucopyranoside, and is commonly abbreviated

as Galβ(1-4)[Fucα(1-3)]GlcNAc.[3][10]

Physicochemical Properties
A summary of the key physicochemical properties of the Lewis X trisaccharide is presented in

the table below.

Property Value Reference(s)

Systematic Name

2-Acetamido-2-deoxy-3-O-(α-

L-fucopyranosyl)-4-O-(β-D-

galactopyranosyl)-D-

glucopyranoside

[3][10]

Common Abbreviation Galβ(1-4)[Fucα(1-3)]GlcNAc [3]

CAS Number 71208-06-5 [3][10]

Molecular Formula C20H35NO15 [3][10]

Molecular Weight 529.49 g/mol [3][10]

Molecular Structure Diagram
The 2D chemical structure of the Lewis X trisaccharide, illustrating the monosaccharide

components and their specific linkages, is shown below.

Figure 1. Chemical structure of Lewis X Trisaccharide.

Three-Dimensional Conformation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/24%3A_Carbohydrates/24.08%3A_Disaccharides_and_Glycosidic_Bonds
https://userpages.umbc.edu/~bush/glycogroup/papers/Hugo/hugobiop.pdf
https://en.wikipedia.org/wiki/Glycosidic_bond
https://www.scbt.com/p/lewis-x-trisaccharide-71208-06-5
https://www.biosynth.com/p/OL06490/71208-06-5-lewis-x-trisaccharide
https://www.benchchem.com/product/b013629?utm_src=pdf-body
https://www.scbt.com/p/lewis-x-trisaccharide-71208-06-5
https://www.biosynth.com/p/OL06490/71208-06-5-lewis-x-trisaccharide
https://www.scbt.com/p/lewis-x-trisaccharide-71208-06-5
https://www.scbt.com/p/lewis-x-trisaccharide-71208-06-5
https://www.biosynth.com/p/OL06490/71208-06-5-lewis-x-trisaccharide
https://www.scbt.com/p/lewis-x-trisaccharide-71208-06-5
https://www.biosynth.com/p/OL06490/71208-06-5-lewis-x-trisaccharide
https://www.scbt.com/p/lewis-x-trisaccharide-71208-06-5
https://www.biosynth.com/p/OL06490/71208-06-5-lewis-x-trisaccharide
https://www.benchchem.com/product/b013629?utm_src=pdf-body
https://www.benchchem.com/product/b013629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biological activity of Lewis X is intrinsically linked to its three-dimensional shape.

Conformational studies using a combination of Nuclear Magnetic Resonance (NMR)

spectroscopy and computational molecular dynamics (MD) simulations have revealed that the

Lewis X trisaccharide is not a flexible molecule but adopts a relatively rigid, folded

conformation in solution.[2][7] This defined structure is crucial for its specific recognition by

selectin binding pockets.

The key determinants of its 3D structure are the torsion angles (Φ and Ψ) around the glycosidic

linkages. MD simulations and NMR-derived constraints (e.g., from Nuclear Overhauser Effects)

have shown that these angles are restricted to a narrow range of values, leading to a compact

structure where the fucose and galactose residues are in close spatial proximity.[1][2][11] This

pre-organized conformation is thought to minimize the entropic penalty upon binding to its

receptor.

Experimental Protocols for Structural Elucidation
and Synthesis
The determination of the complex structure of oligosaccharides like Lewis X requires

sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of carbohydrates in

solution.[12]

Methodology: A suite of NMR experiments is employed.

1D ¹H NMR: The anomeric region (δ 4.4–5.5 ppm) of the proton spectrum provides initial

information on the number and type of monosaccharide residues.[13]

2D Homonuclear Correlation (COSY, TOCSY): These experiments establish scalar

coupling networks within each monosaccharide ring, allowing for the assignment of all

proton resonances for a given sugar.

2D Heteronuclear Correlation (HSQC, HMBC): Heteronuclear Single Quantum Coherence

(HSQC) correlates protons with their directly attached carbons, aiding in the assignment of

the ¹³C spectrum.[13] The Heteronuclear Multiple Bond Correlation (HMBC) experiment
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detects longer-range (2-3 bond) C-H correlations. It is particularly crucial for identifying the

glycosidic linkages by observing correlations between the anomeric proton of one residue

and the carbon atom of the linked residue across the glycosidic bond.[12]

Nuclear Overhauser Effect (NOESY/ROESY): These experiments detect through-space

correlations between protons that are close to each other (<5 Å). The intensities of these

cross-peaks are used to determine inter-proton distances, providing critical constraints for

defining the 3D conformation and the geometry of the glycosidic linkages.[2]

Residual Dipolar Couplings (RDCs): For high-resolution conformational analysis, RDCs

measured in partially ordered media (e.g., liquid crystals) provide information on the

orientation of inter-nuclear vectors relative to the magnetic field, offering powerful long-

range structural constraints.[7]

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight, monosaccharide

composition, and sequence of oligosaccharides.[14]

Methodology:

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-

Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions

of the oligosaccharide with minimal fragmentation.[15]

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced

dissociation (CID). The resulting fragmentation pattern, which involves the cleavage of

glycosidic bonds, provides sequencing information.[16]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique

separates ions in the gas phase based on their size, shape, and charge. IMS-MS is

capable of separating isomeric oligosaccharides, such as Lewis X and Lewis A, which

have the same mass but different 3D structures and therefore different collision cross-

sections (CCS).[17]
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Figure 2. General workflow for MS/MS-based oligosaccharide sequencing.
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Chemical and Chemoenzymatic Synthesis
The synthesis of Lewis X is crucial for producing standards for biological assays and for

creating analogues for drug development.

Chemical Synthesis: This approach involves the stepwise assembly of protected

monosaccharide building blocks. A typical strategy involves reacting a glycosyl donor (an

activated monosaccharide) with a glycosyl acceptor (a monosaccharide with a free hydroxyl

group) in the presence of a promoter. This process requires a complex series of protection

and deprotection steps to ensure regioselectivity and stereoselectivity of the newly formed

glycosidic bond.[18][19]

Chemoenzymatic Synthesis: This method leverages the high specificity of enzymes,

particularly glycosyltransferases, to form glycosidic bonds. For Lewis X, an α-1,3-

fucosyltransferase is used to attach fucose to a lactose-N-acetyllactosamine acceptor. This

approach often simplifies the synthesis by avoiding extensive protection/deprotection steps

and ensures perfect stereocontrol.[20]

Biological Significance and Signaling Pathways
Lewis X is a central player in a variety of physiological and pathological processes, primarily

through its role as a selectin ligand.

Selectin-Mediated Cell Adhesion
The sialylated form, Sialyl Lewis X (sLeX), is the canonical ligand for E-selectin and P-selectin

on endothelial cells and L-selectin on leukocytes.[21] This interaction is the first step in the

leukocyte extravasation cascade during an inflammatory response.

Capture and Tethering: Circulating leukocytes display sLeX on their surface. When an

inflammatory signal upregulates selectin expression on nearby blood vessel walls, the sLeX

epitope binds to the selectins.

Rolling: This initial binding is of low affinity, causing the leukocyte to slow down from blood

flow and begin "rolling" along the endothelial surface.
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Activation and Arrest: This rolling allows the leukocyte to be activated by chemokines,

leading to firm adhesion via integrin binding and subsequent transmigration into the tissue.

The Lewis X structure forms the core scaffold recognized by the selectins, with the sialic acid

residue of sLeX providing a critical binding determinant.
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Figure 3. Role of Sialyl Lewis X in selectin-mediated leukocyte adhesion.
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Role in Cancer
Many types of cancer cells, including those of the breast, colon, and lung, overexpress LeX

and sLeX.[21] This high level of expression facilitates the adhesion of circulating tumor cells to

the endothelium, a critical step in the metastatic cascade. The interaction between sLeX on

tumor cells and E-selectin on endothelial cells promotes the extravasation of cancer cells to

form secondary tumors.[4] Consequently, LeX expression is often associated with poor

prognosis and is a target for anti-cancer therapies aimed at blocking this adhesive interaction.

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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